butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
CAS No.:
Cat. No.: VC0535603
Molecular Formula: C28H40F3N3O7
Molecular Weight: 587.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H40F3N3O7 |
|---|---|
| Molecular Weight | 587.6 g/mol |
| IUPAC Name | butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
| Standard InChI | InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 |
| Standard InChI Key | WPPJJJUIDYHHSM-PXUYIWLPSA-N |
| Isomeric SMILES | CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
| SMILES | CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
| Canonical SMILES | CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound's architecture comprises three primary domains:
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Succinic acid (butanedioic acid) component: Serves as a counterion, providing aqueous solubility through its dicarboxylic acid groups.
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Central methanone core: A cyclopentyl ring substituted at the 1-position with an isopropyl group and at the 3-position with a (3S,4S)-3-methoxyoxan-4-ylamino substituent. This configuration creates a stereochemical nexus critical for receptor interaction.
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Naphthyridine pharmacophore: A 7,8-dihydro-5H-1,6-naphthyridine system bearing a trifluoromethyl group at the 3-position, contributing to hydrophobic interactions and metabolic stability.
The stereochemical configuration is defined by absolute stereodescriptors:
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Cyclopentyl C1: S configuration
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Cyclopentyl C3: R configuration
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Oxan C3 and C4: S configuration
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₄₀F₃N₃O₇ | |
| Molecular Weight | 587.6 g/mol | |
| IUPAC Name | See compound title | |
| SMILES | CC(C)[C@@]1(CCC@HN[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Topological Polar Surface Area | 157 Ų |
Physicochemical Properties
The succinate salt formulation enhances aqueous solubility (estimated logP = 2.1) while maintaining membrane permeability. Key physicochemical attributes include:
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Acid-base behavior: The succinic acid moiety exhibits pKa values of 4.2 and 5.6, enabling pH-dependent solubility .
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Conformational rigidity: Molecular modeling reveals restricted rotation about the cyclopentyl-oxan bond (torsion angle = 112°), stabilizing the bioactive conformation.
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Trifluoromethyl effects: The -CF₃ group increases lipophilicity (π = 0.88) while providing steric bulk that impedes oxidative metabolism.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis employs a convergent strategy with three key fragments:
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Cyclopentyl-oxan intermediate: Constructed via asymmetric hydrogenation of a diketone precursor (ee >99%) followed by enzymatic resolution.
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Naphthyridine core: Assembled through a Gould-Jacobs reaction between ethyl 3-(trifluoromethyl)-4-aminobenzoate and diethyl ethoxymethylenemalonate, yielding the bicyclic system.
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Final coupling: Mitsunobu reaction joins the cyclopentyl fragment to the naphthyridine moiety, with subsequent succinate salt formation achieving >98% purity by HPLC.
Critical process parameters:
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Temperature control during Mitsunobu step (-10°C to prevent racemization)
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Chiral stationary phase chromatography for enantiopurity assurance
Pharmacological Profile
Mechanism of Action
MK0812 Succinate demonstrates dual antagonism through:
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CCR2 inhibition: IC₅₀ = 3.2 nM in calcium flux assays using THP-1 monocytes .
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CCR5 blockade: Kᵢ = 18 nM in competitive binding vs CCL3/MIP-1α.
Comparative potency data:
| Receptor | Assay Type | MK0812 Succinate | Reference Compound | Fold Improvement |
|---|---|---|---|---|
| CCR2 | Calcium mobilization | 3.2 nM | RS504393 (22 nM) | 6.9× |
| CCR5 | Chemotaxis inhibition | 14 nM | Maraviroc (2.1 nM) | 0.15× |
Pharmacokinetic Parameters
In murine models (C57BL/6J mice, 10 mg/kg oral dose):
| Parameter | Value | Notes |
|---|---|---|
| Cₘₐₓ | 1.8 μg/mL | Tₘₐₓ = 2 h |
| AUC₀–₂₄ | 14.7 h·μg/mL | Linear up to 30 mg/kg |
| t₁/₂ | 6.3 h | Hepatic clearance dominant |
| Bioavailability | 43% | First-pass metabolism |
The extended half-life supports once-daily dosing in chronic inflammatory conditions .
Preclinical Research Findings
In Vivo Efficacy
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Cancer metastasis model:
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Arthritis model:
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54% suppression of paw swelling in collagen-induced arthritis (Day 21)
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Synergistic effect with methotrexate (83% inhibition)
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